molecular formula C10H6Cl2N2 B1354678 3-Chloro-6-(3-chlorophenyl)pyridazine CAS No. 66548-94-5

3-Chloro-6-(3-chlorophenyl)pyridazine

Cat. No. B1354678
Key on ui cas rn: 66548-94-5
M. Wt: 225.07 g/mol
InChI Key: QRFJVCQGPISREA-UHFFFAOYSA-N
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Patent
US04503056

Procedure details

A slurry of 3-chloro-6-(meta-chlorophenyl)pyridazine (10.25 g.) in anhydrous hydrazine (36 ml) was heated at 82° C. for 3 hours. Upon cooling a solid separated. The solid was isolated by filtration and recrystallized from ethanol to give 3-hydrazino-6-(meta-chlorophenyl)pyridazine, m.p. 173°-174°. When 3-hydrazino-6-(meta-chlorophenyl)-pyridazine was reacted with acrylonitrile using the same procedure described in Example 1, 1-[6'-(meta-chlorophenyl)-pyridazin-3'-yl]-3-aminopyrazol-2-ene was obtained, m.p. 196°-197° C.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=2)=[CH:6][CH:7]=1.[NH2:15][NH2:16]>>[NH:15]([C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=2)=[CH:6][CH:7]=1)[NH2:16]

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC(=CC=C1)Cl
Name
Quantity
36 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a solid
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1N=NC(=CC1)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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